molecular formula C8H4BrFN2O B14907797 6-Bromo-7-fluoroquinoxalin-2(1H)-one

6-Bromo-7-fluoroquinoxalin-2(1H)-one

Cat. No.: B14907797
M. Wt: 243.03 g/mol
InChI Key: JMBAOKXMAWCCIQ-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinoxalin-2(1H)-one is a halogenated quinoxaline derivative characterized by a bicyclic aromatic structure with bromine and fluorine substituents at positions 6 and 7, respectively. The quinoxaline core consists of two fused benzene rings with two nitrogen atoms at positions 1 and 2. The compound’s molecular formula is C₈H₄BrFN₂O, with a molecular weight of approximately 243.04 g/mol (calculated based on isotopic masses from and fluorine substitution).

Quinoxaline derivatives are widely studied for their pharmaceutical and material science applications, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes. The bromo and fluoro substituents in this compound likely influence its electronic properties, solubility, and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

6-bromo-7-fluoro-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBAOKXMAWCCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and 1,2-dibromoethane.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinoxaline ring. This can be achieved through various methods, including condensation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency. Continuous flow reactors and other advanced technologies may also be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroquinoxalin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 6-Bromo-7-fluoroquinoxalin-2(1H)-one with halogenated and substituted quinoxalinones:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound C₈H₄BrFN₂O Br (6), F (7) 243.04 High polarity; potential kinase inhibition
6-Bromo-7-methoxyquinoxalin-2(1H)-one C₉H₆BrN₂O₂ Br (6), OCH₃ (7) 261.06 Reduced electrophilicity due to methoxy group; used in organic synthesis
7-Bromoquinoxalin-2(1H)-one C₈H₅BrN₂O Br (7) 225.05 Lower polarity; antimicrobial activity reported
6-Bromo-1-methylquinoxalin-2(1H)-one C₉H₇BrN₂O Br (6), CH₃ (1) 239.07 Increased lipophilicity; used in pharmaceutical intermediates

Key Observations :

  • Solubility: The 2(1H)-one group improves water solubility, but bromine and fluorine substituents reduce it compared to hydroxyl or amino analogs.
  • Biological Activity : Bromine at position 6 or 7 is critical for binding to enzymatic pockets, as seen in kinase inhibitors .

Comparison with Quinoline Derivatives

Quinoline analogs with similar substitution patterns exhibit distinct properties due to differences in ring structure:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Similarity to Target Compound
5-Bromo-8-fluoroquinolin-2(1H)-one Quinoline Br (5), F (8) 244.03 0.91 (structural similarity)
6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one Dihydroquinoline Br (6), F (7) 256.06 Partial saturation reduces aromaticity; lower thermal stability

Key Differences :

  • Aromaticity: Quinoxaline’s dual nitrogen atoms create a more electron-deficient system than quinoline, affecting redox properties and ligand-receptor interactions.

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